molecular formula C4H8N2O3 B1139361 1-Methoxy-1-methylamino-2-nitroethylene CAS No. 110763-36-5

1-Methoxy-1-methylamino-2-nitroethylene

Cat. No.: B1139361
CAS No.: 110763-36-5
M. Wt: 132.12
InChI Key:
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Description

1-Methoxy-1-methylamino-2-nitroethylene is an organic compound with the molecular formula C4H8N2O3 It is characterized by the presence of a methoxy group, a methylamino group, and a nitro group attached to an ethylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-1-methylamino-2-nitroethylene can be synthesized through a method involving the reaction of 1-methylamino-1-methyl mercapto-2-nitroethylene with absolute methanol. The reaction is catalyzed and involves heating the mixture to reflux, followed by reduced pressure evaporation to obtain a yellow solid. This solid is then recrystallized using ethyl alcohol to yield the target product .

Industrial Production Methods: The industrial production of this compound involves similar steps but is optimized for large-scale production. The process avoids the use of highly toxic solvents like methylene dichloride, making it safer and more environmentally friendly. The yield coefficient of the reaction can be increased from 35.2% to 40-65%, significantly reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1-methylamino-2-nitroethylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted ethylene derivatives depending on the reagents used.

Scientific Research Applications

1-Methoxy-1-methylamino-2-nitroethylene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-methoxy-1-methylamino-2-nitroethylene exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and methylamino groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 1-Methylamino-1-methylthio-2-nitroethylene
  • 1-Dimethylamino-2-nitroethylene

Comparison: 1-Methoxy-1-methylamino-2-nitroethylene is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical properties compared to its analogs. For example, 1-methylamino-1-methylthio-2-nitroethylene has a methylthio group instead of a methoxy group, leading to different reactivity and applications .

Properties

IUPAC Name

(Z)-1-methoxy-N-methyl-2-nitroethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISROKTUWQRVBQO-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C/[N+](=O)[O-])/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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